1-BENZYL-4-[1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE
Overview
Description
1-BENZYL-4-[1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a sulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-[1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multi-component reaction that forms the desired compound through the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also viable synthetic routes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-[1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-BENZYL-4-[1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine:
1-Benzylpiperazine:
Uniqueness
1-BENZYL-4-[1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, in particular, enhances its reactivity and potential for diverse applications compared to other piperazine derivatives .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O4S/c1-32-23-10-9-21(16-22(23)25)33(30,31)28-11-5-8-20(18-28)24(29)27-14-12-26(13-15-27)17-19-6-3-2-4-7-19/h2-4,6-7,9-10,16,20H,5,8,11-15,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISGHEATBACVID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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